molecular formula C14H8Cl3FN2O4S B3041359 3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride CAS No. 284674-49-3

3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride

Cat. No. B3041359
CAS RN: 284674-49-3
M. Wt: 425.6 g/mol
InChI Key: GEQPSNRMYIPGOH-UHFFFAOYSA-N
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Description

3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride is a chemical compound with the molecular formula C14H8Cl3FN2O4S . It has a molecular weight of 425.6 g/mol.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.6 g/mol. Other physical and chemical properties such as melting point, boiling point, and density weren’t available in the sources I found .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

The specific safety and hazard information for this compound wasn’t available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are unknown .

properties

IUPAC Name

3-chloro-4-[(2,6-dichlorobenzoyl)carbamoylamino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FN2O4S/c15-8-2-1-3-9(16)12(8)13(21)20-14(22)19-11-5-4-7(6-10(11)17)25(18,23)24/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQPSNRMYIPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-[(2,6-dichlorobenzoyl)carbamoylamino]benzenesulfonyl Fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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